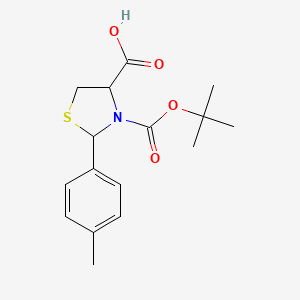
3-(Tert-butoxycarbonyl)-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Tert-butoxycarbonyl)-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid” is a complex organic molecule. It contains a thiazolane ring, which is a five-membered ring with two non-carbon atoms (one nitrogen and one sulfur). The tert-butoxycarbonyl group (also known as t-Boc or Boc) is a protecting group used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the t-Boc group is typically introduced into a molecule using Boc anhydride or Boc2O in the presence of a base . The deprotection of the t-Boc group can be achieved under mild conditions using reagents like oxalyl chloride .Chemical Reactions Analysis
The t-Boc group is commonly used in organic synthesis because it can be removed under mild conditions without affecting other functional groups . This makes it useful in multi-step synthesis processes where protection and deprotection of functional groups are required.Mechanism of Action
The mechanism of action of Boc-Thz-OH is not fully understood, but it is believed to act as a protecting group for the amine and thiol groups of amino acids during peptide synthesis. This compound is also believed to have some antioxidant properties due to the presence of the thiazolane ring.
Biochemical and Physiological Effects:
Boc-Thz-OH has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
Boc-Thz-OH has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile building block for the synthesis of bioactive compounds. However, one limitation of Boc-Thz-OH is its relatively low yield in the synthesis process.
Future Directions
There are several future directions for research on Boc-Thz-OH. One direction is to study its antioxidant properties and potential applications in the treatment of oxidative stress-related diseases. Another direction is to explore its potential applications in the synthesis of cyclic peptides and other bioactive compounds. Additionally, further research is needed to optimize the synthesis method for Boc-Thz-OH to improve its yield and efficiency.
In conclusion, Boc-Thz-OH is a thiazolane derivative that has gained attention for its potential applications in scientific research. It is a versatile building block for the synthesis of bioactive compounds and has some antioxidant properties. Future research on Boc-Thz-OH should focus on its potential applications in the treatment of oxidative stress-related diseases, the synthesis of cyclic peptides and other bioactive compounds, and the optimization of its synthesis method.
Synthesis Methods
The synthesis of Boc-Thz-OH can be achieved through a multi-step process. The first step involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form 2-(4-methylphenyl)-1,3-thiazolane. The second step involves the protection of the amine group of the thiazolane ring with tert-butoxycarbonyl (Boc) to form Boc-Thz-OH. The overall yield of this synthesis method is approximately 50%.
Scientific Research Applications
Boc-Thz-OH has been widely used in scientific research as a building block for the synthesis of bioactive compounds such as peptides and peptidomimetics. This compound is particularly useful in the synthesis of peptides that contain cysteine residues due to its ability to protect the thiol group of cysteine during peptide synthesis. Boc-Thz-OH has also been used in the synthesis of cyclic peptides and other bioactive compounds.
properties
IUPAC Name |
2-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-10-5-7-11(8-6-10)13-17(12(9-22-13)14(18)19)15(20)21-16(2,3)4/h5-8,12-13H,9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCDNRNJGSQRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2852453.png)
![2-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride](/img/structure/B2852455.png)


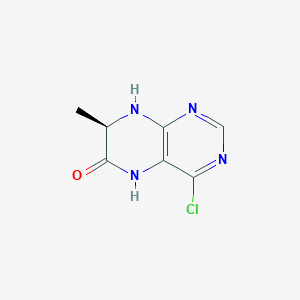
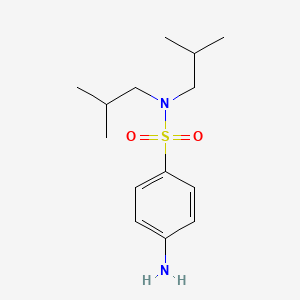
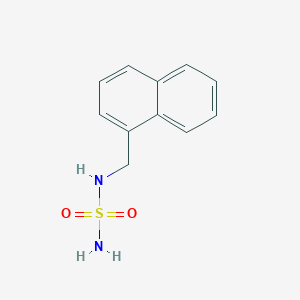
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2852464.png)
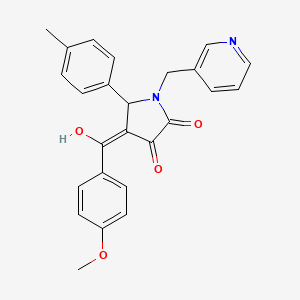
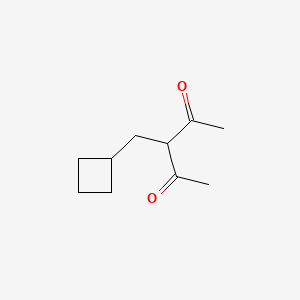
![(2S)-N-[6-(2-methoxy-4-methylphenoxy)pyridin-3-yl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2852469.png)
![1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one](/img/structure/B2852472.png)
![5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2852473.png)